4-fluoro-3-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide
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Overview
Description
4-fluoro-3-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is notable for its unique chemical structure, which includes a fluorine atom, a methyl group, and a pyridin-2-yloxy moiety attached to a benzenesulfonamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methylbenzenesulfonyl chloride and 3-(pyridin-2-yloxy)benzylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Coupling Reaction: The key step involves the coupling of 4-fluoro-3-methylbenzenesulfonyl chloride with 3-(pyridin-2-yloxy)benzylamine in the presence of a base such as triethylamine or sodium carbonate. This reaction forms the desired sulfonamide linkage.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using similar synthetic routes but optimized for larger batches. This includes:
Batch Reactors: Utilizing large batch reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Automation: Employing automated systems for precise control of reaction conditions and monitoring.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, 4-fluoro-3-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide is studied for its potential as a bioactive molecule. It may interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential therapeutic applications are of particular interest. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, though further research is needed to confirm these effects.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 4-fluoro-3-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-3-methylbenzenesulfonamide: Lacks the pyridin-2-yloxy moiety, making it less versatile in terms of chemical reactivity.
3-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide: Does not have the fluorine atom, which may affect its biological activity and chemical properties.
N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide: Missing both the fluorine and methyl groups, potentially altering its interaction with biological targets.
Uniqueness
The presence of the fluorine atom, methyl group, and pyridin-2-yloxy moiety in 4-fluoro-3-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
IUPAC Name |
4-fluoro-3-methyl-N-[(3-pyridin-2-yloxyphenyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c1-14-11-17(8-9-18(14)20)26(23,24)22-13-15-5-4-6-16(12-15)25-19-7-2-3-10-21-19/h2-12,22H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKOCPWAHRAPNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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